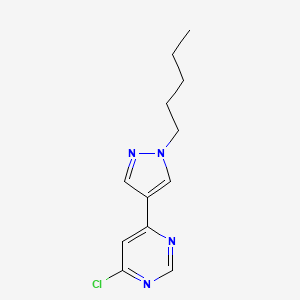

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine

CAS No.:

Cat. No.: VC15837625

Molecular Formula: C12H15ClN4

Molecular Weight: 250.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClN4 |

|---|---|

| Molecular Weight | 250.73 g/mol |

| IUPAC Name | 4-chloro-6-(1-pentylpyrazol-4-yl)pyrimidine |

| Standard InChI | InChI=1S/C12H15ClN4/c1-2-3-4-5-17-8-10(7-16-17)11-6-12(13)15-9-14-11/h6-9H,2-5H2,1H3 |

| Standard InChI Key | WJJWCLJHKLYIRC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCN1C=C(C=N1)C2=CC(=NC=N2)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 4 and 6. The 4-chloro group contributes to electron-deficient characteristics, while the 1-pentylpyrazol-4-yl substituent introduces steric bulk and lipophilicity . Key structural identifiers include:

The pentyl chain at the pyrazole nitrogen enhances solubility in nonpolar solvents, a critical factor in drug design for optimizing pharmacokinetic properties .

Synthesis and Optimization

Reaction Pathways

The synthesis of 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine typically proceeds via a multi-step sequence involving:

-

N-Alkylation of Pyrazole: Reaction of 4-bromopyrazole with 1-pentyl bromide under basic conditions to introduce the pentyl group.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between the pentylpyrazole boronic ester and 4,6-dichloropyrimidine to attach the pyrazole moiety to the pyrimidine ring .

-

Selective Chlorination: Retention of the chloro group at position 4 via controlled reaction conditions to prevent over-halogenation.

A representative synthetic route is summarized below:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | N-Alkylation | 1-Pentyl bromide, K₂CO₃, DMF | 75–85% |

| 2 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 60–70% |

| 3 | Purification | Column chromatography | >95% |

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine’s 6-position requires precise temperature control and catalytic tuning .

-

Boronic Ester Stability: The pyrazole boronic ester intermediate is sensitive to hydrolysis, necessitating anhydrous conditions.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (logS ≈ -2.4) due to its hydrophobic pentyl chain but demonstrates high solubility in organic solvents like DMSO and dichloromethane . Its calculated partition coefficient (logP = 3.2) suggests moderate membrane permeability, making it suitable for central nervous system (CNS) drug candidates .

Spectroscopic Characterization

-

NMR (400 MHz, CDCl₃):

-

δ 8.71 (s, 1H, pyrimidine-H)

-

δ 8.15 (s, 1H, pyrazole-H)

-

δ 4.25 (t, 2H, N-CH₂)

-

δ 1.30–1.85 (m, 8H, pentyl chain)

-

Chemical Reactivity and Derivative Formation

Nucleophilic Displacement

The 4-chloro group undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides) to yield analogs with modified electronic profiles. For example:

This reactivity is exploited to generate libraries of derivatives for structure-activity relationship (SAR) studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume